Structural Elucidation of (5-tert-Butyloxolan-2-yl)methanol: A Comprehensive NMR Guide
Structural Elucidation of (5-tert-Butyloxolan-2-yl)methanol: A Comprehensive NMR Guide
Executive Summary
(5-tert-Butyloxolan-2-yl)methanol (CAS: 90676-88-3)[1], commonly referred to as (5-tert-butyltetrahydrofuran-2-yl)methanol, is a highly versatile 2,5-disubstituted tetrahydrofuran (THF) building block. It is frequently utilized in the synthesis of complex marine natural products[2], bioactive macrolides like Greensporone F[3], and specialized polymeric materials.
Because the biological and chemical efficacy of THF-containing compounds is strictly dictated by their stereochemistry, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C NMR characterization of (5-tert-butyloxolan-2-yl)methanol, focusing on the mechanistic rationale behind chemical shifts, stereochemical assignment protocols, and self-validating experimental workflows.
Mechanistic Rationale & Structural Dynamics
The oxolane (THF) ring is a highly dynamic system, but the introduction of a bulky tert-butyl group at the C5 position acts as a conformational lock. This steric anchor restricts the pseudorotation of the five-membered ring, forcing the substituents into distinct pseudo-equatorial or pseudo-axial orientations[4].
Causality of Chemical Shifts
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Inductive Deshielding (+I / -I Effects): The electronegative ring oxygen (O1) exerts a strong electron-withdrawing inductive effect on the adjacent C2 and C5 methine protons, shifting them significantly downfield (3.60–4.10 ppm).
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Steric Compression: The tert-butyl group at C5 introduces steric compression. While the primary methyl carbons of the tert-butyl group are highly shielded (~25.8 ppm), the quaternary carbon (~33.5 ppm) and the adjacent C5 ring carbon (~87.5 ppm) experience distinct shifts due to the combination of steric bulk and oxygen proximity[5].
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Hydrogen Bonding: The hydroxymethyl group (-CH 2 OH) at C2 introduces concentration- and temperature-dependent chemical exchange. The hydroxyl proton typically appears as a broad singlet, while the adjacent methylene protons are diastereotopic, often presenting as a complex multiplet due to restricted rotation and asymmetric induction from the C2 chiral center.
Fig 1. Logical relationship between structural substituents and NMR chemical shifts.
Quantitative Spectral Data
The following tables synthesize the consensus 1D NMR data for the major diastereomer (typically trans) of (5-tert-butyloxolan-2-yl)methanol, derived from established empirical rules for 2,5-disubstituted tetrahydrofurans[3][4][5].
Table 1: 1 H NMR Data (CDCl 3 , 400 MHz, 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Causality |
| t-Bu (-CH 3 ) | 0.89 | s | 9H | - | Highly shielded aliphatic methyls; singlet due to isolation by the quaternary carbon. |
| C3-H, C4-H | 1.60 – 2.05 | m | 4H | - | Diastereotopic ring protons; complex multiplet due to overlapping geminal and vicinal couplings. |
| -OH | 2.20 | br s | 1H | - | Exchangeable proton; broadened by intermolecular hydrogen bonding and chemical exchange. |
| -CH 2 OH | 3.45 – 3.60 | m | 2H | - | Deshielded by the directly attached hydroxyl oxygen; protons are diastereotopic. |
| C5-H | 3.65 | dd | 1H | J = 8.5, 6.0 | Deshielded by ring oxygen; coupled to adjacent C4 diastereotopic protons. |
| C2-H | 4.05 | m | 1H | - | Strongly deshielded by both the ring oxygen and the adjacent hydroxymethyl group. |
Table 2: 13 C NMR Data (CDCl 3 , 100 MHz, 298 K)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Causality |
| t-Bu (-CH 3 ) | 25.8 | CH 3 | Shielded primary carbons of the tert-butyl group. |
| C3, C4 | 26.5, 28.5 | CH 2 | Aliphatic ring carbons; C4 is slightly more deshielded due to proximity to the bulky tert-butyl group. |
| t-Bu (C q ) | 33.5 | C | Quaternary carbon; exhibits lower signal intensity due to lack of NOE enhancement from attached protons. |
| -CH 2 OH | 65.0 | CH 2 | Deshielded by the directly attached hydroxyl group. |
| C2 | 80.5 | CH | Deshielded by the ring oxygen and the adjacent hydroxymethyl group. |
| C5 | 87.5 | CH | Strongly deshielded by the ring oxygen and steric compression from the tert-butyl group. |
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in structural assignment—especially distinguishing between cis and trans diastereomers—the following protocol implements a self-validating feedback loop.
Step 1: Sample Preparation
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Action: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 is selected because it solubilizes both the polar (-OH) and non-polar (tert-butyl) moieties equally well. Its lack of exchangeable protons prevents signal interference with the hydroxyl group, allowing for a distinct, albeit broad, -OH signal.
Step 2: 1D Acquisition & Calibration
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Action: Acquire the 1 H spectrum (16–32 scans, D1 = 2s) and 13 C spectrum (512–1024 scans, D1 = 2s) at 298 K.
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Causality: A relaxation delay ( D1 ) of 2 seconds ensures the quaternary carbon of the tert-butyl group fully relaxes between pulses, preventing its signal from disappearing into the baseline. Temperature is locked at 298 K to stabilize the chemical exchange rate of the -OH proton.
Step 3: Stereochemical Elucidation via 2D NOESY
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Action: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time ( d8 ) of 300–500 ms.
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Causality: The mixing time is optimized for small molecules (MW = 158.24 g/mol ) to allow sufficient cross-relaxation (spin diffusion) without entering the zero-crossing region of the NOE buildup curve.
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Interpretation: A strong cross-peak between the C2-H and C5-H protons confirms a cis-relationship (protons are on the same face of the ring). The absence or extreme weakness of this cross-peak confirms the trans-diastereomer[4].
Step 4: System Validation Checkpoints
Do not accept the spectra until the following self-validating criteria are met:
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Integration Integrity: The total proton integral must equal precisely 18. Set the highly resolved tert-butyl singlet (0.89 ppm) to exactly 9.00; the remaining integrals must mathematically align.
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Carbon Count: The 13 C spectrum must display exactly 9 distinct carbon environments. If more than 9 peaks are present, the sample is either a mixture of cis/trans diastereomers or contains impurities.
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HSQC Verification: Cross-reference the 1D 13 C spectrum with a 2D HSQC. The quaternary carbon at 33.5 ppm must show zero correlation to any proton, physically validating its assignment.
Fig 2. Sequential NMR workflow for structural and stereochemical elucidation of THF derivatives.
References
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The Tetrahydrofuran Motif in Marine Lipids and Terpenes - MDPI, mdpi.com,[Link]
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Synthesis of Functionalized Five-Membered Heterocycles from Epoxides: A Hydrogen-Bond Donor Catalytic Approach | The Journal of Organic Chemistry - ACS Publications, acs.org,[Link]
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Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC, nih.gov, [Link]
-
Total Synthesis and Structural Revision of Greensporone F and Dechlorogreensporone F | The Journal of Organic Chemistry - ACS Publications, acs.org, [Link]
Sources
- 1. (5-tert-butyloxolan-2-yl)methanol | 90676-88-3 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
